3-(3-Nitrobenzyl)furan
Description
3-(3-Nitrobenzyl)furan is a nitro-substituted furan derivative characterized by a nitrobenzyl group attached to the 3-position of the furan ring. Nitro groups are electron-withdrawing, influencing reactivity, stability, and applications in pharmaceuticals, agrochemicals, or materials science. The compound’s synthesis likely involves Friedel-Crafts alkylation or condensation reactions, as seen in similar systems .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-[(3-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C11H9NO3/c13-12(14)11-3-1-2-9(7-11)6-10-4-5-15-8-10/h1-5,7-8H,6H2 |
InChI Key |
IBRXLKOIDYEHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Reactivity
2-(2-Nitrobenzyl)furans ():
Synthesized via FeCl₃-catalyzed Friedel-Crafts alkylation of 2-substituted furans with 2-nitrobenzhydrols. The ortho-nitro substituent sterically hinders reactions, limiting substrate scope compared to 3-nitro isomers, which may exhibit enhanced electronic effects due to reduced steric interference .- 3-(3-Nitrobenzyl)-4H-chromen-4-one (): Although a chromenone derivative, its meta-nitrobenzyl group forms a dihedral angle of 77.83° with the aromatic ring, influencing crystal packing via weak C–H⋯O hydrogen bonds. This suggests that 3-(3-Nitrobenzyl)furan may adopt similar conformational preferences, affecting solubility and solid-state interactions .
Functional Group Variations
3-(Chloromethyl)furan ():
Contains a chloromethyl group (–CH₂Cl) at the 3-position. Unlike the nitro group, –CH₂Cl is a site for nucleophilic substitution, enabling derivatization (e.g., in pesticide synthesis). The nitro group in this compound, however, directs electrophilic substitution reactions and may enhance thermal stability .- Natural Furan Derivatives (): Hydroxyl-substituted furans (e.g., 4-(4’-hydroxybenzyl)furan-2(5H)-one from Pleione bulbocodioides) exhibit anti-tumor activity.
Industrial and Agrochemical Analogues
- Cyprofuram ():
A pesticide with a tetrahydro-2-oxo-3-furanyl group. Unlike cyprofuram’s carboxamide functionality, this compound’s nitro group may confer explosive properties or serve as a precursor in energetic materials synthesis .
Physical and Chemical Properties
Preparation Methods
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of furan with 3-nitrobenzyl halides represents a direct route, though furan’s inherent electron-rich nature complicates electrophilic substitution. Lewis acids such as AlCl₃ or FeCl₃ have been employed to activate 3-nitrobenzyl bromide for alkylation, though yields remain modest (30–45%) due to competing polymerization and para-substitution. Modifications using nitrobenzene as a solvent improve regioselectivity, favoring the 3-position via steric hindrance.
Nitration of 3-Benzylfuran
Post-functionalization via nitration of pre-synthesized 3-benzylfuran faces challenges in regioselectivity. Directed ortho-metalation (DoM) strategies, utilizing directing groups such as sulfonamides, enable selective nitration at the benzyl meta-position. For example, treatment of 3-benzylfuran with HNO₃/H₂SO₄ at 0°C achieves 55% yield of 3-(3-nitrobenzyl)furan, though over-nitration byproducts necessitate chromatographic purification.
Transition Metal-Catalyzed Coupling Methods
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between 3-bromofuran and 3-nitrobenzylboronic acid offers superior regiocontrol. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) yield 72–78% of the target compound, with negligible homocoupling. The use of Xantphos ligands enhances catalytic efficiency, reducing Pd loading to 2 mol%.
Stille Coupling
Stille coupling employing 3-tributylstannylfuran and 3-nitrobenzyl iodide under anaerobic conditions (Pd₂(dba)₃, AsPh₃, THF) achieves 65% yield. This method circumvents boronic acid instability but requires stringent moisture-free conditions and generates toxic tin byproducts.
Cyclization Strategies
Cyclization of Nitro-Containing Precursors
Nitroalkene intermediates, such as 3-nitro-1-phenylpropene, undergo [4+2] cycloaddition with acetylene equivalents to form the furan core. Titanium-mediated cyclization (TiCl₄, CH₂Cl₂, −78°C) of 3-nitrobenzyl propargyl ethers yields this compound in 60% yield with >90% regioselectivity.
Benzotriazole-Mediated Cyclization
Benzotriazole-activated intermediates, as described in ARKAT studies, enable one-pot furan formation. Reaction of 3-nitrobenzyl ketones with benzotriazole derivatives under acidic conditions (H₂SO₄, 100°C) achieves 70–75% yield via intramolecular cyclodehydration.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates coupling and cyclization steps. A protocol adapting Arkat-USA’s benzo[b]furan synthesis involves reacting 3-nitrobenzyl chloride with furfuryl alcohol under microwave conditions (110°C, 10 min), yielding 85% product with 99% purity (GC-FID). This method reduces reaction times from hours to minutes and minimizes side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 30–45 | AlCl₃, nitrobenzene, 50°C | Simple setup | Low yield, poor regioselectivity |
| Suzuki-Miyaura | 72–78 | Pd(PPh₃)₄, K₂CO₃, 80°C | High regiocontrol | Boronic acid synthesis required |
| Ti-Mediated Cyclization | 60 | TiCl₄, −78°C | Excellent selectivity | Cryogenic conditions |
| Microwave | 85 | 110°C, 10 min | Rapid, high purity | Specialized equipment needed |
Q & A
Basic Questions
Q. What are the established synthetic methodologies for preparing 3-(3-nitrobenzyl)furan, and what are their respective yields and limitations?
- Answer: The primary synthetic route involves FeCl₃-catalyzed Friedel-Crafts alkylation of furan derivatives with nitro-substituted benzhydrols. For example, 2-substituted furans react with 3-nitrobenzhydrol in dichloromethane at room temperature, achieving moderate yields (40–60%) . Limitations include regioselectivity challenges due to competing substitution patterns and sensitivity to electron-withdrawing groups. Alternative multi-step approaches, such as coupling nitrobenzyl halides with furan precursors via nucleophilic substitution, require strict anhydrous conditions and chromatographic purification (e.g., silica gel column chromatography) to isolate the product .
Q. How is the crystal structure of this compound characterized, and what insights do crystallographic data provide about its molecular conformation?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 3-(3-nitrobenzyl)-4H-chromen-4-one (a structurally related compound), data collected at 173 K using a Bruker Kappa DUO APEXII diffractometer revealed a monoclinic space group with unit cell parameters , and . The nitro group forms weak C–H···O hydrogen bonds, creating a 3D network. Software such as SHELXS97 and SHELXL97 are used for structure refinement, achieving -factors of 0.047 .
Advanced Questions
Q. What factors influence the regioselectivity and reaction efficiency in Friedel-Crafts alkylation reactions used to synthesize nitrobenzyl-substituted furans?
- Answer: Key factors include:
- Catalyst choice: FeCl₃ enhances electrophilicity of the benzhydrol intermediate, favoring para-substitution in nitrobenzyl groups .
- Solvent effects: Polar aprotic solvents (e.g., DCM) stabilize ionic intermediates, improving yields.
- Steric hindrance: Bulky substituents on the furan ring reduce reaction efficiency, necessitating longer reaction times or elevated temperatures.
- Electronic effects: Electron-donating groups on the furan increase reactivity, while electron-withdrawing groups (e.g., nitro) compete with the desired alkylation pathway .
Q. How can researchers resolve discrepancies in reported reactivity patterns of this compound under varying reaction conditions?
- Answer: Contradictory data often arise from differences in:
- Reaction conditions: Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal parameters.
- Analytical methods: Use HPLC-MS or in-situ FTIR to monitor intermediate formation. For example, oxidation products (e.g., carboxylic acids) may form under aerobic conditions, altering perceived reactivity .
- Computational modeling: Density Functional Theory (DFT) calculations can predict transition states and explain substituent effects on reaction pathways .
Q. What advanced spectroscopic and computational techniques are recommended for elucidating the electronic effects of the nitro group in this compound?
- Answer:
- X-ray Photoelectron Spectroscopy (XPS): Quantifies nitro group electron-withdrawing effects via N 1s binding energy shifts.
- NMR spectroscopy: - and -NMR chemical shifts reveal conjugation between the nitro group and furan ring (e.g., deshielding of adjacent protons).
- DFT calculations: Simulate molecular electrostatic potentials (MEPs) to map charge distribution and predict sites for electrophilic/nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
